molecular formula C13H19NO B13032317 Cyclopentyl(2-methoxyphenyl)methanamine

Cyclopentyl(2-methoxyphenyl)methanamine

Cat. No.: B13032317
M. Wt: 205.30 g/mol
InChI Key: ORVJJSAPXZUNPH-UHFFFAOYSA-N
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Description

Cyclopentyl(2-methoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO It consists of a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(2-methoxyphenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 2-methoxybenzaldehyde, followed by reductive amination using ammonium chloride and sodium cyanoborohydride. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Cyclopentyl(2-methoxyphenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentyl(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(2-quinolinyl)methanamine
  • Cyclopentyl(2-methylphenyl)methanamine
  • Cyclopentyl(2-ethoxyphenyl)methanamine

Uniqueness

Cyclopentyl(2-methoxyphenyl)methanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

cyclopentyl-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10,13H,2-3,6-7,14H2,1H3

InChI Key

ORVJJSAPXZUNPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2CCCC2)N

Origin of Product

United States

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